molecular formula C12H14O3 B1327846 Ethyl 3-propionylbenzoate CAS No. 898776-68-6

Ethyl 3-propionylbenzoate

Cat. No.: B1327846
CAS No.: 898776-68-6
M. Wt: 206.24 g/mol
InChI Key: XQNCAVMEDFISSU-UHFFFAOYSA-N
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Description

Ethyl 3-propionylbenzoate is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a colorless liquid that is used in various chemical applications. The compound is known for its unique structure, which includes an ethyl ester group and a propionyl group attached to a benzene ring.

Scientific Research Applications

Ethyl 3-propionylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-propionylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-propionylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of ethyl benzoate with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions to prevent the hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propionylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-propionylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the propionyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of ethyl 3-(1-hydroxypropyl)benzoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-propionylbenzoic acid.

    Reduction: Ethyl 3-(1-hydroxypropyl)benzoate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-propionylbenzoate involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its activity. The pathways involved in these interactions often include the inhibition of key metabolic enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 3-propionylbenzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the propionyl group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Propionylbenzoic acid: Lacks the ester group, making it more acidic and less volatile.

The uniqueness of this compound lies in its combination of an ethyl ester and a propionyl group, which provides a balance of reactivity and stability, making it a versatile compound in various chemical applications.

Properties

IUPAC Name

ethyl 3-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(13)9-6-5-7-10(8-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNCAVMEDFISSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645683
Record name Ethyl 3-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-68-6
Record name Ethyl 3-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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